molecular formula C16H18N2O2 B7514554 (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

Cat. No. B7514554
M. Wt: 270.33 g/mol
InChI Key: IQAZVODWVFVNGL-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzazepines and oxazoles, which have been shown to have a wide range of biological activities.

Mechanism of Action

(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in a variety of physiological and pathological processes, including cognition, inflammation, and apoptosis. Activation of the α7nAChR by (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to have neuroprotective effects by reducing inflammation and oxidative stress, and by promoting neuronal survival and regeneration.
Biochemical and Physiological Effects:
(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which is a neurotransmitter involved in learning and memory. (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of neuroinflammation. In addition, (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been shown to reduce oxidative stress, which is involved in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is that it is a selective agonist of the α7nAChR, which reduces the potential for off-target effects. (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is also relatively stable and can be synthesized in large quantities. However, (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has a relatively short half-life, which may limit its effectiveness in vivo. In addition, (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate its potential use in the treatment of chronic pain. Finally, further research is needed to understand the mechanisms underlying the neuroprotective effects of (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone, and to identify potential targets for drug development.

Synthesis Methods

(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can be synthesized using a multistep process that involves the reaction of 4-chloro-2-methyl-5-nitropyrimidine with 2-amino-1,2,3,4-tetrahydro-1-benzazepine to form the intermediate product. This intermediate product is then reacted with 2-amino-4,5-dimethyl-1,2-oxazole to form (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects. (3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-15(12(2)20-17-11)16(19)18-10-6-5-8-13-7-3-4-9-14(13)18/h3-4,7,9H,5-6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAZVODWVFVNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethyl-1,2-oxazol-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

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